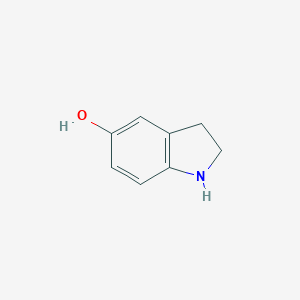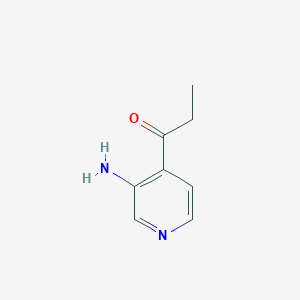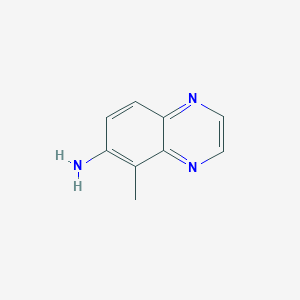
5-Methylquinoxalin-6-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methylquinoxalin-6-amine is a heterocyclic organic compound that has gained significant attention in scientific research due to its unique properties and potential applications. It is a derivative of quinoxaline, which is a class of compounds that are widely used in medicinal chemistry.
Mécanisme D'action
The mechanism of action of 5-Methylquinoxalin-6-amine is not fully understood, but it is believed to involve the interaction with various biological targets, such as enzymes, receptors, and DNA. It may also induce apoptosis, inhibit angiogenesis, and modulate the immune system. Further studies are needed to elucidate the exact mechanism of action of this compound.
Biochemical and Physiological Effects:
5-Methylquinoxalin-6-amine has been shown to have a range of biochemical and physiological effects, depending on the specific target and concentration. It has been reported to inhibit the growth of various microorganisms, including bacteria, fungi, and parasites. It has also been shown to have antitumor activity in vitro and in vivo, possibly through the induction of cell cycle arrest and apoptosis. Additionally, it has been investigated as a potential treatment for Alzheimer's disease and other neurodegenerative disorders, as it may inhibit the activity of acetylcholinesterase.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 5-Methylquinoxalin-6-amine in lab experiments is its broad range of biological activities, which makes it a versatile compound for studying various biological processes. It is also relatively easy to synthesize and purify, which makes it accessible to researchers. However, one limitation is that its mechanism of action is not fully understood, which makes it challenging to design experiments that target specific pathways. Additionally, its potential toxicity and side effects need to be carefully evaluated before using it in vivo.
Orientations Futures
There are several future directions for the research on 5-Methylquinoxalin-6-amine. One area of interest is the development of new drugs based on this compound, particularly for the treatment of cancer and infectious diseases. Another direction is the investigation of its mechanism of action and the identification of specific targets that it interacts with. Furthermore, the potential applications of 5-Methylquinoxalin-6-amine in other fields, such as materials science and catalysis, could also be explored.
Applications De Recherche Scientifique
5-Methylquinoxalin-6-amine has been extensively studied for its potential applications in medicinal chemistry, particularly as a scaffold for the development of new drugs. It has been shown to exhibit a range of biological activities, including antimicrobial, antifungal, antiparasitic, and anticancer properties. It has also been investigated as a potential inhibitor of various enzymes, such as tyrosinase and acetylcholinesterase.
Propriétés
Numéro CAS |
171102-36-6 |
|---|---|
Nom du produit |
5-Methylquinoxalin-6-amine |
Formule moléculaire |
C9H9N3 |
Poids moléculaire |
159.19 g/mol |
Nom IUPAC |
5-methylquinoxalin-6-amine |
InChI |
InChI=1S/C9H9N3/c1-6-7(10)2-3-8-9(6)12-5-4-11-8/h2-5H,10H2,1H3 |
Clé InChI |
KRCPPRKQPSSVOT-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC2=NC=CN=C12)N |
SMILES canonique |
CC1=C(C=CC2=NC=CN=C12)N |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



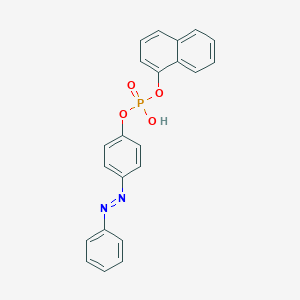
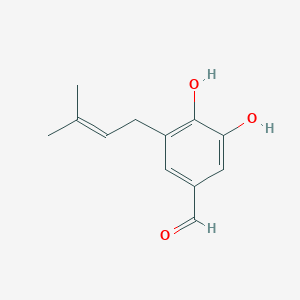
![(2e)-3-[5-(3,4-Dichlorophenyl)-2-furyl]acrylic acid](/img/structure/B65689.png)
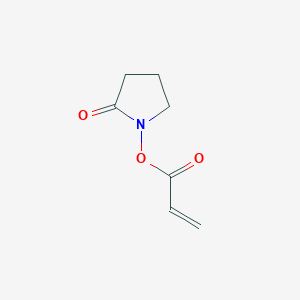
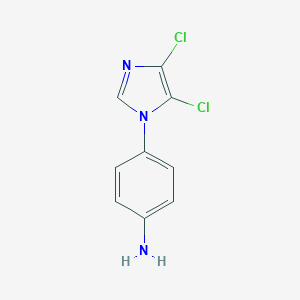
![(3S,4S,7R)-7-methyl-4-propan-2-yl-1-oxaspiro[2.5]octane](/img/structure/B65697.png)




